molecular formula C7H10O3 B2854466 Methyl 3-methyl-4-oxopent-2-enoate CAS No. 53663-12-0

Methyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B2854466
CAS No.: 53663-12-0
M. Wt: 142.154
InChI Key: JDAODWYVSFNKRR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxopent-2-enoate is an organic compound that serves as a valuable building block in the synthesis of more complex molecules. smolecule.com Its structure, featuring a conjugated system with both a ketone and an ester functional group, makes it a reactive and versatile intermediate in various chemical transformations. smolecule.comcymitquimica.com

Property Value
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com
CAS Number 53663-12-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-methyl-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAODWYVSFNKRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methyl 4 Oxopent 2 Enoate and Its Analogs

Classical Organic Synthetic Routes to Methyl 3-methyl-4-oxopent-2-enoate

Traditional organic synthesis provides several reliable, albeit sometimes harsh, methods for the preparation of this compound and its structural relatives. These routes are foundational and widely documented in chemical literature.

Esterification Approaches to Oxopent-2-enoates

Direct esterification is a fundamental method for producing oxopent-2-enoate esters. smolecule.com This process typically involves the reaction of the corresponding carboxylic acid, such as 4-oxopent-2-enoic acid, with an alcohol like methanol (B129727) or tert-butanol (B103910) in the presence of an acid catalyst. smolecule.comsmolecule.com Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). smolecule.com The reaction is often carried out in solvents like toluene (B28343) or dichloromethane (B109758) at reflux temperatures, and a Dean-Stark apparatus may be employed to remove the water byproduct, thereby driving the equilibrium towards the formation of the ester. smolecule.com Yields for these reactions can be substantial, generally falling within the 70–85% range, contingent on factors such as catalyst concentration and the duration of the reaction. smolecule.com For instance, the synthesis of tert-butyl 4-oxopent-2-enoate via this method highlights the importance of catalyst loading (5–10 mol%) to minimize side reactions. smolecule.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification of 4-Oxopent-2-enoic Acid Analogs

ParameterConditionReference
CatalystSulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) smolecule.com
SolventToluene or Dichloromethane smolecule.com
TemperatureReflux (80–110°C) smolecule.com
ApparatusDean-Stark (for water removal) smolecule.com
Typical Yield70–85% smolecule.com

Aldol (B89426) Condensation Strategies in Oxopent-2-enoate Preparation

Aldol condensation represents another versatile strategy for constructing the carbon skeleton of oxopent-2-enoates. smolecule.com This approach can involve the condensation of a ketone, like acetone, with an appropriate aldehyde under basic conditions, which is then followed by an esterification step to yield the final product. smolecule.com For the specific synthesis of this compound, a reported route involves the aldol condensation of acetaldehyde (B116499) with methyl acetoacetate. smolecule.com These reactions are typically facilitated by bases such as sodium hydroxide (B78521) or potassium hydroxide. smolecule.com The presence of the α,β-unsaturated carbonyl system in the target molecule is a direct result of the dehydration that often follows the initial aldol addition. smolecule.com

Multi-Step Conversions from Ketones and Glyoxalates

A more direct variation of the aldol-type reaction involves the condensation of ketones with glyoxylates. Research has demonstrated the synthesis of various 4-oxo-2-butenoic acids and their esters through the reaction of methyl ketones with glyoxylic acid or its esters. rsc.orgacs.org One specific protocol describes the synthesis of ethyl (E)-3-methyl-4-oxopent-2-enoate, a close analog of the title compound, by reacting methyl ethyl ketone with ethyl glyoxalate. acs.org This reaction is catalyzed by p-toluenesulfonic acid (p-TSA) in anhydrous toluene at elevated temperatures, affording the product in a 41% yield after purification. acs.org

Microwave-assisted synthesis has also proven effective for this transformation, providing good to excellent yields for a wide range of substrates, including electron-rich, electron-neutral, and electron-poor aromatic ketones, as well as aliphatic ketones. rsc.org This method offers a rapid and efficient route to these valuable synthetic intermediates. rsc.org

Table 2: Synthesis of 4-Oxo-2-butenoic Acid Derivatives via Microwave-Assisted Aldol Condensation

Ketone SubstrateProductYieldReference
Butan-2-one(E)-3-Ethyl-4-oxopent-2-enoic acid99% rsc.org
Acetophenone(E)-4-Oxo-4-phenylbut-2-enoic acid94% rsc.org
Cyclohexyl methyl ketone(E)-4-Cyclohexyl-4-oxobut-2-enoic acid98% rsc.org
4'-Bromoacetophenone(E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid99% rsc.org

Biocatalytic Approaches to this compound Precursors and Derivatives

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and environmentally benign reaction conditions for producing chiral molecules.

Enzymatic Routes to Substituted 4-Oxopent-2-enoates

Enzymes, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, have been successfully employed for the asymmetric reduction of the carbon-carbon double bond in γ-oxo esters like this compound. rsc.org These biocatalytic reductions are valued for their high stereoselectivity, providing access to enantiopure γ-oxo esters which are versatile building blocks for biologically active molecules. rsc.org

In a study screening various ene-reductases, acyclic 3-methyl-4-oxopent-2-enoic acid esters were found to be highly reactive substrates. rsc.org The enzymes were capable of reducing both (E) and (Z) isomers, often to full conversion. rsc.org For example, the reduction of (E)-methyl 3-methyl-4-oxopent-2-enoate ((E)-1a) and its ethyl ester analog ((E)-2a) by a panel of OYEs consistently produced the corresponding (S)-configured saturated keto-esters with high stereoselectivity, achieving up to 96% enantiomeric excess (ee). rsc.org

Table 3: Bioreduction of (E)-methyl 3-methyl-4-oxopent-2-enoate ((E)-1a) by Various Ene-Reductases (OYEs)

EnzymeConversion (%)Enantiomeric Excess (ee %)ConfigurationReference
OYE1>9996S rsc.org
OYE2>9995S rsc.org
OYE3>9996S rsc.org
OPR1>9970S rsc.org
EBP1>9981S rsc.org

Chemoenzymatic Cascade Reductions for Analogs

Chemoenzymatic cascades combine the advantages of chemical and biological catalysts in a single pot, streamlining synthetic processes and reducing waste. mdpi.com Such cascades are particularly effective for the synthesis of complex chiral molecules like γ-butyrolactones from oxopent-2-enoate precursors. acs.orgmdpi.com

A notable example is a one-pot, two-enzyme sequential cascade that converts ethyl 4-oxo-pent-2-enoates into chiral γ-butyrolactones. acs.org The process first utilizes an enoate reductase for the stereoselective reduction of the C=C double bond. acs.orgmdpi.com This is followed by the reduction of the ketone functionality by an alcohol dehydrogenase, which is coupled with a glucose dehydrogenase for cofactor (NADPH) regeneration. acs.orgmdpi.com This scalable process achieves high yields (up to 90%) and excellent enantioselectivity (over 98% ee). acs.orgmdpi.com The ability to perform multiple, distinct transformations in a single reaction vessel without isolating intermediates represents a significant step towards more efficient and sustainable chemical manufacturing. rsc.org

Advanced Synthetic Strategies for Stereodefined this compound Analogs

The synthesis of stereodefined analogs of this compound is critical for their application as chiral building blocks in the creation of complex molecules, such as pharmaceuticals and natural products. Advanced synthetic strategies have been developed to exert precise control over the stereochemistry at the C-C double bond (E/Z isomerism) and at newly formed chiral centers. These methods include biocatalytic reductions and stereocontrolled chemical reactions, such as Lewis acid-catalyzed cycloadditions and substrate-controlled reductions.

A prominent advanced strategy involves biocatalysis, particularly the use of ene-reductases from the Old Yellow Enzyme (OYE) family. rsc.orgnih.gov These enzymes catalyze the asymmetric bioreduction of the α,β-unsaturated bond in γ-keto esters with exceptional stereoselectivity and high levels of conversion. rsc.org Studies have shown that acyclic substrates like this compound are highly reactive and can be reduced to the corresponding saturated keto-ester with excellent enantiomeric excess. rsc.orgacs.org This enzymatic approach is part of a broader trend of using enzyme cascades to produce valuable chiral molecules like γ-butyrolactones from γ-oxo esters. acs.orgmdpi.com The predictability and high stereoselectivity of these biocatalysts offer a significant advantage for creating optically pure compounds. mdpi.com

In the realm of traditional organic chemistry, stereocomplementary synthesis provides a powerful route to access either the (E) or (Z) isomer of a desired α,β-unsaturated ester. researchgate.net One such robust method involves the conversion of a parent β-ketoester into a stereodefined enol phosphonate (B1237965). These intermediates can then undergo stereoretentive cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, to yield fully substituted (E)- or (Z)-α,β-unsaturated esters with high geometric purity (>95:5 ds). researchgate.net

Furthermore, Lewis acids are instrumental in controlling stereoselectivity in reactions involving analogs of this compound. In Diels-Alder reactions, for instance, a Lewis acid catalyst can dramatically improve both the regio- and stereoselectivity. The Ti(IV)-catalyzed reaction of (E)-ethyl 4-oxopent-2-enoate with 2-substituted-1,3-butadienes proceeds with excellent regiochemical control, a principle that extends to related dienophiles like methyl Z-2-methyl-4-oxo-2-pentenoate. researchgate.net Lewis acids also mediate the diastereoselective reduction of the ketone functionality in α-alkyl-β-keto esters. The choice of Lewis acid can reverse the stereochemical outcome; strongly chelating acids like titanium tetrachloride (TiCl₄) typically yield the syn-α-alkyl-β-hydroxy ester, while non-chelating acids like cerium(III) chloride (CeCl₃) favor the formation of the anti isomer with high diastereomeric excess. acs.org

These advanced methodologies provide chemists with a versatile toolkit to synthesize specific stereoisomers of this compound analogs, enabling the targeted construction of complex chiral molecules.

StrategyCatalyst/ReagentTransformationKey FeatureReference
Biocatalytic ReductionEne-reductases (OYE family)Asymmetric reduction of C=C double bondExcellent stereoselectivity (up to >99% ee) and high conversion. rsc.orgacs.org
Stereocomplementary Synthesis(i) Reagents for enol phosphonate formation (ii) Pd or Ni catalysts for cross-couplingFormation of (E)- or (Z)-enol phosphonates followed by stereoretentive Suzuki or Negishi cross-coupling.Provides access to either (E) or (Z) isomers with high geometric purity (>95:5 ds). researchgate.net
Lewis Acid-Catalyzed Diels-AlderTi(IV) complexes[4+2] cycloaddition of dienes to the α,β-unsaturated ester.Enhances both regioselectivity and stereoselectivity of the cycloaddition. researchgate.net
Lewis Acid-Mediated Reduction(i) TiCl₄ with BH₃·py (ii) CeCl₃ with LiEt₃BHDiastereoselective reduction of the β-keto group to a β-hydroxy group.Reversed stereochemical control: TiCl₄ gives syn products, while CeCl₃ gives anti products. acs.org

Chemical Reactivity and Transformation Pathways of Methyl 3 Methyl 4 Oxopent 2 Enoate

Fundamental Reactivity of the Conjugated System in Methyl 3-methyl-4-oxopent-2-enoate

The reactivity of this compound is largely dictated by the electronic properties of its conjugated system. The presence of both a ketone and an ester group, which are electron-withdrawing, creates an electron-deficient π-system. This polarization makes the molecule susceptible to various nucleophilic and electrophilic attacks.

Electrophilic Activation of the Alpha,Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester moiety in this compound is a key site for electrophilic activation. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester results in a polarized system. The carbonyl oxygen pulls electron density away from the carbonyl carbon, which in turn withdraws electron density from the β-carbon of the double bond. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

Lewis acids can coordinate to the carbonyl oxygen of the ester, further enhancing the electrophilicity of the β-carbon. This activation increases the rate and selectivity of reactions such as Michael additions and Diels-Alder reactions. wikipedia.orglookchem.com The electron-withdrawing nature of the ester group also influences the reactivity of the adjacent methyl group, although to a lesser extent.

Recent studies have explored photocatalytic methods for the electrophilic 1,4-addition of various molecules to enones, including derivatives similar to this compound. acs.org For instance, the carboxylation of methyl (2E)-4-oxopent-2-enoate under photocatalytic conditions has been shown to yield 2-(methoxycarbonyl)-4-oxopentanoic acid. acs.org This highlights the potential for novel synthetic routes involving the electrophilic activation of this class of compounds.

Nucleophilic Additions to the Ketone Functionality

The ketone functionality at the C-4 position of this compound provides another reactive site for nucleophilic attack. The carbonyl carbon of the ketone is electrophilic and can be attacked by a variety of nucleophiles. libretexts.org

Common nucleophilic addition reactions at the ketone include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Grignard Reactions: Grignard reagents can add to the ketone to form tertiary alcohols. smolecule.com

Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an alkene.

The presence of the adjacent α,β-unsaturated ester can influence the reactivity of the ketone. The steric hindrance from the methyl group at the C-3 position may affect the approach of bulky nucleophiles. smolecule.com Furthermore, under certain conditions, conjugate addition to the α,β-unsaturated system may compete with direct addition to the ketone. libretexts.org The choice of reagents and reaction conditions is therefore crucial in directing the outcome of nucleophilic additions to this compound.

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. molaid.comdtu.dkmasterorganicchemistry.com

Diels-Alder Reactions with this compound as Dienophile

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com this compound, with its electron-withdrawing ester and ketone groups, is a highly reactive dienophile. molaid.comdtu.dk These electron-withdrawing groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. d-nb.info

The presence of the methyl group on the double bond can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction. Computational studies on similar α-methylated dienophiles have shown that the methyl group can lead to a preference for the exo product over the endo product due to steric interactions in the transition state. nih.gov

Catalytic Asymmetric Diels-Alder Reaction Development

Significant research has been dedicated to developing catalytic asymmetric Diels-Alder reactions using dienophiles like this compound. scispace.comnih.govresearchgate.net The goal is to control the stereochemistry of the newly formed chiral centers in the cyclohexene (B86901) product. Chiral Lewis acids are commonly employed as catalysts to achieve high enantioselectivity. lookchem.com

One approach involves the use of novel oxazaborolidine-based catalysts activated by strong acids. lookchem.comnih.gov These catalysts can effectively coordinate to the carbonyl group of the dienophile, creating a chiral environment that directs the approach of the diene, leading to high regio- and enantioselectivity. lookchem.comnih.gov Another recently developed catalyst system, a bispyrrolidine diboronate (BPDB) compound, has also shown great promise in catalyzing the asymmetric Diels-Alder reaction of (E)-4-oxopent-2-enoates with excellent regio-, enantio-, and notably, exo-selectivity. scispace.com

Lewis Acid Catalysis in Diels-Alder Selectivity

Lewis acid catalysis plays a crucial role in controlling the selectivity of Diels-Alder reactions involving this compound. Lewis acids coordinate to the carbonyl oxygen of either the ester or the ketone group, which lowers the LUMO energy of the dienophile and accelerates the reaction. d-nb.infonih.gov

The coordination of the Lewis acid also enhances the stereoselectivity of the reaction. By creating a more rigid transition state, the Lewis acid can amplify the steric and electronic differences between the possible approaches of the diene, leading to a higher preference for a single diastereomer. d-nb.info For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate, the use of AlCl₃ as a catalyst leads to a significantly higher endo:exo selectivity compared to the uncatalyzed reaction. d-nb.info

However, a challenge in using dienophiles with two carbonyl groups like this compound is the potential for low site selectivity of Lewis acid coordination. lookchem.com The development of catalysts that can selectively coordinate to one of the two carbonyl groups is an active area of research to achieve higher control over the reaction's outcome. lookchem.com

Biocatalytic Diels-Alder Approaches

While specific examples of biocatalytic Diels-Alder reactions involving this compound are not extensively documented in the provided results, the broader field of biocatalytic [4+2] cycloadditions is a growing area of research. Natural Diels-Alderase enzymes, such as AbyU, have been identified and shown to catalyze these reactions efficiently, even under harsh conditions like elevated temperatures and the presence of organic solvents. bris.ac.uk This demonstrates the potential for developing enzymatic systems for the cycloaddition of substrates like this compound. The development of novel chiral catalysts, including oxazaborolidines activated by strong acids, has proven effective for highly regio- and enantioselective Diels-Alder reactions of similar (E)-4-oxopent-2-enoates. nih.govresearchgate.net These catalytic systems, sometimes requiring low catalyst loading, can achieve high yields and excellent stereoselectivity. researchgate.net

Cyclodimerization Processes of Alpha,Beta-Unsaturated Gamma-Ketoesters

Alpha,beta-unsaturated gamma-ketoesters, a class of compounds to which this compound belongs, can undergo Brønsted acid-promoted cyclodimerization. ncl.res.inresearchgate.net This process can lead to the formation of complex molecular architectures, such as fused pyrano-ketal-lactones and γ-ylidene-butenolides. ncl.res.inresearchgate.net The reaction pathway is thought to involve the initial enolization and E to Z isomerization of the α,β-unsaturated γ-ketoester. researchgate.net The Z-isomer can then undergo intermolecular annulation through a domino Michael addition/ketalization/lactonization sequence to form the fused tetracyclic pyrano-ketal-lactone. researchgate.net A competing pathway involves intramolecular trans-esterification of the Z-isomer, yielding a bicyclic γ-ylidene-butenolide. researchgate.net

Addition Reactions of this compound

The conjugated system in this compound makes it an excellent substrate for various addition reactions.

Michael Additions with Diverse Nucleophiles

The α,β-unsaturated carbonyl structure of this compound makes it a prime candidate for Michael additions. smolecule.comcymitquimica.com This reaction involves the 1,4-addition of a nucleophile to the conjugated system. organic-chemistry.org A wide range of nucleophiles, including resonance-stabilized carbanions from active methylene (B1212753) compounds like malonates and nitroalkanes, can be employed. smolecule.comorganic-chemistry.org The reaction is typically thermodynamically controlled. organic-chemistry.org For instance, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone is a key step in the synthesis of important intermediates for natural products. researchgate.net

Reaction Type Reactants Key Features
Michael AdditionThis compound and various nucleophiles (e.g., malonates, thiols)The α,β-unsaturated carbonyl system allows for the addition of nucleophiles. smolecule.com
Aza-Michael AdditionSubstituted methyl (E)-4-oxo-4-phenylbut-2-enoate and pyrimidin-4(3H)-oneCatalyzed by a Cinchonine derivative, leading to enantioselective products. buchler-gmbh.com
Michael Addition2-methylcyclopentane-1,3-dione and methyl vinyl ketoneLeads to the formation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a crucial intermediate. researchgate.net
Domino Michael Addition Sequences

Domino reactions that initiate with a Michael addition are powerful tools for the construction of complex cyclic systems. For example, the reaction of 1,4-diaryl-2-butene-1,4-diones with methyl acetoacetate, initiated by a Michael addition, leads to the stereospecific formation of highly substituted cyclohexane (B81311) derivatives. nih.gov Similarly, a double Michael addition strategy has been successfully employed in the reaction of a methyl-substituted Nazarov reagent with unsaturated indolo[2,3-a]quinolizidine lactams to produce pentacyclic derivatives. ub.edu These sequences often proceed with high stereoselectivity and yield, demonstrating their utility in organic synthesis.

Aldol (B89426) Condensations Utilizing this compound or its Analogs

This compound and its analogs can participate in aldol condensations under acidic or basic conditions. smolecule.com This reaction can occur with other carbonyl compounds to form β-hydroxy ketones or aldehydes. smolecule.com The ketone functionality within the molecule can also be involved in intramolecular aldol cyclizations, a crucial step in the synthesis of steroid ring systems. researchgate.net For example, an asymmetric aldol cyclization of a triketone precursor using (S)-(-)-proline as a catalyst can produce optically active bicyclic ketols with high chemical and optical yields. researchgate.net

Biocatalytic Reduction and Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated γ-ketoesters like this compound can be selectively reduced using biocatalytic methods. Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective for this transformation, often proceeding with high conversion and excellent stereoselectivity. rsc.org These enzymes catalyze the asymmetric bioreduction of a broad range of acyclic and cyclic substrates. rsc.org For example, acyclic 3-methyl-4-oxopent-2-enoic acid esters are highly reactive and are reduced by various ene-reductases to the corresponding (S)-configured saturated esters with high enantiomeric excess. rsc.org The combination of an ene-reductase with an alcohol dehydrogenase in a multienzymatic system can achieve the stereoselective reduction of both the C=C double bond and the ketone functionality. acs.org

Enzyme Substrate Product Configuration Conversion/ee
Various Ene-Reductases(E)-methyl 3-methyl-4-oxopent-2-enoate(S)-methyl 3-methyl-4-oxopentanoateUp to >99% conversion, up to 96% ee rsc.org
Various Ene-Reductases(E)-ethyl 3-methyl-4-oxopent-2-enoate(S)-ethyl 3-methyl-4-oxopentanoateUp to >99% conversion, up to 96% ee rsc.org
OYE1 and Alcohol DehydrogenaseEthyl 2-methyl-4-oxopent-2-enoateEthyl 4-hydroxy-2-methylpentanoateHigh yield and stereoselectivity acs.org

Intramolecular Cyclizations and Cascade Reactions of this compound Derivatives

Derivatives of this compound are valuable precursors for constructing complex heterocyclic structures through intramolecular cyclizations and domino reactions. These transformations can generate multiple rings and stereocenters in a single step.

The formation of bicyclic γ-ylidene-butenolides from α,β-unsaturated γ-ketoesters can be promoted by Brønsted acids like methanesulfonic acid (MsOH). acs.orgnih.govresearchgate.net The reaction mechanism is highly dependent on the geometry of the alkene. The process begins with a Brønsted acid-mediated equilibration between the E and Z isomers of the γ-ketoester. nih.govresearchgate.net The Z-isomer is favored and stabilized by intramolecular hydrogen bonding. nih.gov This Z-isomer can then undergo a competing intramolecular lactonization (an intramolecular trans-esterification) to produce the bicyclic γ-ylidene-butenolide. nih.govresearchgate.net This pathway is particularly favored for substrates with acyclic ketone moieties, which can lead exclusively to γ-ylidene-butenolides in good to excellent yields (61-98%). acs.org

In a competing pathway, the E-isomer of the α,β-unsaturated γ-ketoester can undergo a cascade dimerization to form complex, fused pyrano-ketal-lactones. nih.govresearchgate.net This domino annulation is also initiated by a Brønsted acid. nih.gov The proposed mechanism involves an intermolecular sequence starting with the Michael addition of the Z-isomer (acting as a nucleophile) onto the E-isomer (acting as an electrophile). nih.govresearchgate.net This is followed by a series of steps including enolization, intramolecular hemiketalization, and a final lactonization cascade. nih.gov This remarkable transformation results in the formation of two rings, three bonds, and three contiguous stereocenters in a single synthetic operation, furnishing a fused tetracyclic pyrano-ketal-lactone. researchgate.net

Derivatives of this compound can serve as activated dienophiles in cycloaddition reactions, and the resulting products can undergo further transformations, including epoxide formation. In one documented case, a complex dienophile containing a methyl-substituted 1,3-diene moiety was subjected to various Lewis acids to promote an intramolecular Diels-Alder reaction. ethz.ch

When titanium tetrachloride (TiCl₄) was used, an unexpected product was formed. The proposed mechanism suggests that the Lewis acid coordinates to the ketone, enhancing its electrophilicity. ethz.ch This activation leads to an intramolecular addition of the diene onto the ketone, followed by lactonization through the attack of the resulting tertiary alkoxide onto the methyl ester. This sequence forms an epoxide intermediate. ethz.ch A subsequent TiCl₄-mediated opening of the oxirane ring, followed by a methyl shift (a Meinwald rearrangement), yields the final rearranged cyclohexanone (B45756) product. ethz.ch This pathway illustrates a novel route to epoxide formation and rearrangement from a highly activated dienophile system. ethz.ch

Stereochemical and Regiochemical Control in Transformations of Methyl 3 Methyl 4 Oxopent 2 Enoate

Strategies for Enantioselective Synthesis using Chiral Catalysis

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates. For methyl 3-methyl-4-oxopent-2-enoate and related compounds, several classes of chiral catalysts have proven effective.

Chiral oxazaborolidines, particularly when activated by a strong acid, have emerged as powerful catalysts for enantioselective reactions. acs.orgscispace.comrsc.orgresearchgate.net Novel cationic chiral oxazaborolidiniums, formed by activating (R)-oxazaborolidine with acids like triflimide or aluminum tribromide, are highly effective for promoting regio- and enantioselective Diels-Alder reactions with (E)-4-oxopent-2-enoates as dienophiles. acs.orgmpg.de The high electrophilicity of these cationic catalysts enhances the reactivity of the dienophile and induces a high degree of stereocontrol. acs.org

A key challenge in using dienophiles like this compound is the potential for the Lewis acid to coordinate to either the ketone or the ester carbonyl group, which can lead to low site selectivity. acs.org To address this, modified oxazaborolidine ligands have been developed. For instance, introducing electron-withdrawing groups, such as trifluoromethyl groups, onto the phenyl rings of the catalyst ligand can enhance the coordination of the catalyst's boron atom to the desired carbonyl group of the dienophile, thereby improving selectivity. acs.org

Table 1: Enantioselective Diels-Alder Reaction with Modified Oxazaborolidine Catalysts

Catalyst Ligand Yield (%) Enantiomeric Excess (ee, %)
10 - -
11 80 73
12 92 85
13 85 78

Data derived from studies on analogous (E)-4-oxopent-2-enoates. acs.org

Extremely reactive silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acids represent a significant advancement for the catalytic asymmetric Diels-Alder reactions of α,β-unsaturated methyl esters, a class of dienophiles known for their relatively low reactivity. molaid.comresearchgate.net These powerful Brønsted acid catalysts, when activated by a silylating reagent, form highly electrophilic silylium-Lewis acids capable of activating even unreactive substrate combinations. molaid.com

This methodology has been successfully applied to a broad range of α,β-unsaturated methyl esters and various dienes, achieving high yields and excellent enantioselectivities (e.r. ≥ 97:3) with catalyst loadings as low as 1 mol%. molaid.com The reactions can often be performed under neat conditions, which is environmentally advantageous. molaid.com While not explicitly detailed for this compound in the reviewed literature, the general applicability to this class of compounds is strongly suggested. molaid.comresearchgate.net

A novel bispyrrolidine diboronate (BPDB) catalyst has been shown to be highly effective in promoting the Diels-Alder reaction between methyl (E)-4-oxopent-2-enoate and various dienes. scispace.commpg.de Upon activation with a Lewis or Brønsted acid, this catalyst provides excellent regioselectivity, enantioselectivity, and, most notably, high exo-selectivity, which can be challenging to achieve with other catalytic systems. scispace.commpg.de

The BPDB-catalyzed reaction of methyl (E)-4-oxopent-2-enoate with 2,3-dimethylbuta-1,3-diene, for example, proceeds rapidly even at low temperatures, affording the corresponding cyclohexene (B86901) derivative in high yield and stereoselectivity. mpg.de The regioselectivity is consistently high, with the major regioisomer having the acetyl group para to the more electron-donating substituent on the diene. scispace.commpg.de

Table 2: BPDB-Catalyzed Diels-Alder Reaction of Methyl (E)-4-oxopent-2-enoate

Diene Yield (%) Enantiomeric Ratio (er) Regioselectivity Exo/Endo Ratio
2,3-Dimethylbuta-1,3-diene 97 96:4 >20:1 >20:1
1-Methyl-2-triisopropylsiloxy-butadiene - >92:8 >20:1 >20:1

Data sourced from studies on the specified reaction. scispace.commpg.de

Substrate-Controlled Stereoselectivity in Biocatalytic Reactions

Biocatalysis offers a green and highly selective alternative for chemical transformations. Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully employed for the asymmetric bioreduction of the carbon-carbon double bond in acyclic 3-methyl-4-oxopent-2-enoic acid esters. nih.gov These enzymatic reactions typically proceed with high conversion rates and excellent stereoselectivity. nih.gov

An interesting aspect of these biocatalytic reductions is the influence of the substrate's geometry on the stereochemical outcome. The (E)- and (Z)-isomers of the substrate are often converted to opposite enantiomers of the product. For instance, the (E)-isomer of this compound is typically reduced to the (S)-enantiomer of the corresponding saturated keto-ester, while the (Z)-isomer can lead to the (R)-enantiomer. nih.gov This provides a powerful tool for accessing either enantiomer of the product by simply choosing the appropriate starting isomer.

Diastereoselective and Regioselective Directives in Cycloadditions

In cycloaddition reactions, such as the Diels-Alder reaction, this compound can form multiple diastereomers and regioisomers. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome.

As discussed in section 4.1.3, the BPDB catalyst exhibits remarkable exo-selectivity in the Diels-Alder reaction of methyl (E)-4-oxopent-2-enoate, with exo/endo ratios exceeding 20:1. scispace.commpg.de This is a significant advantage as many Diels-Alder reactions preferentially yield the endo product. The regioselectivity is also well-controlled, with a strong preference for the formation of the para isomer when unsymmetrical dienes are used. scispace.commpg.de

Chiral oxazaborolidine catalysts also provide good control over diastereoselectivity and regioselectivity. acs.org The specific stereochemical and regiochemical outcome can, however, be influenced by the structure of the catalyst and the dienophile. nih.gov

E/Z Isomerization and its Impact on Reaction Pathways and Selectivity

The geometry of the carbon-carbon double bond in this compound (E vs. Z) can have a profound impact on its reactivity and the stereochemical outcome of its transformations. In some cases, the E and Z isomers can lead to entirely different products.

A study on related α,β-unsaturated γ-ketoesters has shown that under Brønsted acid catalysis, an equilibrium between the E and Z isomers can be established. acs.org The thermodynamically favored Z-isomer can then undergo a different reaction pathway compared to the E-isomer. For example, the Z-isomer might preferentially undergo an intermolecular domino Michael addition/ketalization/lactonization sequence, while a competing intramolecular lactonization can also occur. acs.org This demonstrates that controlling the E/Z isomerization is critical for directing the reaction towards a desired product. acs.org

Influence of Non-Classical Hydrogen Bonding on Stereomechanics

The stereochemical outcome of chemical reactions, particularly those involving prochiral substrates like this compound, is governed by a delicate interplay of steric and electronic factors in the transition state. While classical hydrogen bonding is a well-understood element of stereocontrol, the role of weaker, non-classical hydrogen bonds (NCHBs), such as C-H···O interactions, has been increasingly recognized as a critical factor in the stereomechanics of organic transformations. oregonstate.edu These interactions, though weaker than their classical counterparts, can provide significant stabilization to a particular transition state geometry, thereby directing the stereochemical course of a reaction. oregonstate.edu

In the context of transformations involving this compound, an α,β-unsaturated ketone, the presence of multiple potential hydrogen bond acceptors (the ketone and ester carbonyl oxygens) and various C-H donors allows for the formation of intramolecular and intermolecular NCHBs. These interactions can influence the conformational preferences of the molecule and the diastereoselectivity or enantioselectivity of its reactions.

Detailed research into the stereoselective reactions of (E)-4-oxopent-2-enoates, a class of compounds that includes this compound, has demonstrated high levels of regio- and enantioselectivity in processes like the Diels-Alder reaction when employing chiral catalysts. researchgate.netlookchem.com For instance, the use of novel oxazaborolidines activated by a strong acid like triflimide has proven effective in catalyzing these reactions with excellent stereocontrol. researchgate.netlookchem.com While the primary source of stereochemical induction in these systems is attributed to the chiral catalyst, computational studies on similar catalyzed reactions, such as the Mukaiyama aldol (B89426) reaction, have revealed that C-H···O non-classical hydrogen bonding between the substrate and the catalyst-substrate complex plays a vital role in achieving high selectivity. nih.gov

In these catalyzed reactions, the substrate is brought into a highly organized transition state assembly through coordination with the Lewis acidic center of the catalyst. Within this complex, specific C-H bonds of the substrate or catalyst can form stabilizing non-classical hydrogen bonds with oxygen atoms of the dienophile, in this case, this compound. These interactions can lock the conformation of the dienophile and dictate the facial selectivity of the diene's approach.

For example, in a Diels-Alder reaction, the endo or exo selectivity, as well as the facial selectivity (re vs. si face attack), can be influenced by these weak, yet cumulatively significant, C-H···O interactions. A transition state that is stabilized by one or more of these NCHBs will be lower in energy, and the reaction will preferentially proceed through this pathway, leading to the observed major stereoisomer.

While direct computational studies detailing the specific non-classical hydrogen bonding interactions in transformations of this compound are not extensively documented in the literature, the principles established from studies on analogous systems strongly suggest their importance. The combination of steric hindrance from the methyl group at the 3-position and the potential for stereodirecting non-classical hydrogen bonds provides a powerful model for understanding and predicting the stereochemical outcomes of its reactions.

The following table presents data from a study on the enantioselective Diels-Alder reaction of a related (E)-4-oxopent-2-enoate, highlighting the high degree of stereocontrol achievable, which is likely influenced by the subtle forces of non-classical hydrogen bonding within the catalyst-substrate complex.

Table 1: Enantioselective Diels-Alder Reaction of an (E)-4-oxopent-2-enoate with a Diene Catalyzed by a Chiral Oxazaborolidine Catalyst

EntryDieneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Isoprene101.58090
22,3-Dimethyl-1,3-butadiene80.597>99
3Cyclopentadiene (B3395910)528898

Data is illustrative of typical results found in the literature for this class of reactions and may not represent the specific outcomes for this compound without direct experimental validation.

Computational and Theoretical Investigations of Methyl 3 Methyl 4 Oxopent 2 Enoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricate mechanisms of reactions involving methyl 3-methyl-4-oxopent-2-enoate and its analogs. mdpi.comrsc.orgnih.gov DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of reaction energetics, offering a detailed picture of the reaction landscape. mdpi.comyoutube.com

Elucidation of Free-Energy Profiles and Activation Barriers

DFT calculations have been instrumental in elucidating the free-energy profiles and activation barriers for various reactions of α,β-unsaturated γ-ketoesters. For instance, in the Brønsted acid-promoted cyclodimerization of these esters, DFT calculations at the PBE-D3/def2-TZVP level of theory have been used to map out the complete reaction mechanism. acs.org

A key initial step is the tautomerization of the α,β-unsaturated γ-ketoester. acs.org The subsequent Michael addition, a crucial C-C bond-forming step, proceeds through a six-membered transition state with a calculated activation energy. acs.org The final lactonization step to yield the product is exergonic but involves a significant free-energy barrier. acs.org

Table 1: Calculated Free Energy Changes and Activation Barriers for Key Reaction Steps

Reaction StepDescriptionFree Energy Change (kcal/mol)Activation Barrier (kcal/mol)
Michael AdditionC-C bond formation via a six-membered transition state.-8.426.9
LactonizationFinal ring-closure to form the product.-4.319.3

Data derived from DFT calculations on a related α,β-unsaturated γ-ketoester system. acs.org

These computational findings provide a quantitative understanding of the energetic landscape of the reaction, highlighting the feasibility of the proposed mechanistic steps. savemyexams.com

Rationalization of Regioselectivity and Stereoselectivity

DFT studies have been successfully employed to rationalize the regioselectivity and stereoselectivity observed in reactions of α,β-unsaturated ketoesters. lookchem.comkhanacademy.org In the context of Diels-Alder reactions, for example, the coordination of Lewis acids to the two carbonyl groups of the ketoester can lead to different stereochemical outcomes. lookchem.com Computational models can predict which coordination mode is favored, thereby explaining the observed enantioselectivity. researchgate.net

Similarly, in the cyclodimerization of α,β-unsaturated γ-ketoesters, the formation of different products can be attributed to the reactivity of different tautomers (E and Z isomers). acs.orgnih.gov DFT calculations can reveal the relative stabilities of these tautomers and the activation barriers for their interconversion and subsequent reactions, thus explaining the observed product distribution. acs.org For instance, the Z-isomer, stabilized by intramolecular hydrogen bonding, can lead to the formation of a γ-ylidene-butenolide through lactonization. nih.gov

High-Level Quantum Chemical Calculations for Mechanistic Insights

While DFT is a workhorse in computational chemistry, high-level quantum chemical calculations can provide even more accurate and detailed mechanistic insights. diva-portal.orgnrel.gov These methods, though computationally more demanding, can be crucial for validating DFT results and for studying systems where DFT may be less reliable. youtube.com For instance, high-level calculations can be used to refine the energies of transition states and intermediates, leading to a more precise understanding of reaction kinetics and thermodynamics. nrel.govnih.gov

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

Molecular modeling techniques are invaluable for understanding how this compound and similar substrates interact with enzymes in biocatalytic transformations. nih.govnih.govtheses.cz These models can reveal the specific binding modes of the substrate within the enzyme's active site and identify key amino acid residues involved in catalysis. acs.org

In the context of ene-reductases (EREDs), which catalyze the asymmetric reduction of α,β-unsaturated compounds, molecular modeling can explain the observed stereoselectivity. researchgate.net By docking the substrate into the enzyme's active site, researchers can predict which face of the double bond is exposed to the reducing agent, thus determining the stereochemistry of the product. acs.org Such studies have shown that the stereochemical outcome can depend on the specific ERED used and the binding orientation of the substrate. acs.org

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to its reactivity. smolecule.com The α,β-unsaturated carbonyl system creates an electron-deficient region, making the compound susceptible to nucleophilic attack, such as in Michael additions. smolecule.com

Computational analysis of reactivity descriptors, derived from the electronic structure, can provide quantitative measures of this reactivity. uni-muenchen.de These descriptors include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. nih.gov

Fukui Functions: These functions identify the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack.

By analyzing these descriptors, one can predict the most likely sites for reaction and understand the underlying electronic factors that govern the compound's chemical behavior. nih.govbiust.ac.bw

Applications of Methyl 3 Methyl 4 Oxopent 2 Enoate As a Versatile Synthetic Building Block

Role in the Total Synthesis of Natural Products

The strategic placement of functional groups in methyl 3-methyl-4-oxopent-2-enoate makes it an ideal starting material or key intermediate in the synthesis of a variety of natural products. Its ability to participate in crucial carbon-carbon bond-forming reactions allows for the efficient assembly of intricate molecular frameworks.

Precursor in Steroid Total Synthesis

This compound has proven to be a valuable reagent in the total synthesis of steroids, a class of biologically important molecules with a characteristic four-ring core. A notable application is in a twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione. researchgate.net In this synthesis, methyl Z-2-methyl-4-oxo-2-pentenoate is a crucial starting material. researchgate.net

A key step in this synthetic route is a stereo- and regio-selective diene addition, a Diels-Alder reaction, where the specific geometry and electronic properties of this compound guide the formation of the desired stereoisomer. researchgate.netresearchgate.net The use of Lewis acid catalysts, such as tin(IV) chloride (SnCl4), can significantly enhance the stereoselectivity and regioselectivity of these cycloaddition reactions. researchgate.net This control over the stereochemistry at multiple centers early in the synthesis is critical for achieving the final complex steroid structure. The preparation of methyl Z-2-methyl-4-oxo-2-pentenoate and its subsequent cyclization to form a steroid 15,17-dione are also reported as important steps in the synthesis of androstane (B1237026) derivatives. researchgate.net

Intermediate for Gamma-Butyrolactones

Gamma-butyrolactones (γ-butyrolactones) are a common structural motif found in numerous natural products and are known for their diverse biological activities. This compound serves as a precursor for the synthesis of chiral γ-butyrolactones through stereoselective enzyme-catalyzed reactions. acs.orgresearchgate.net

One-pot, two-enzyme cascade reactions have been developed for the efficient synthesis of these chiral lactones. acs.orgresearchgate.net This process typically involves an enoate reductase and an alcohol dehydrogenase. acs.orgresearchgate.net The enoate reductase selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketoester, followed by the reduction of the ketone by the alcohol dehydrogenase. acs.orgresearchgate.net This enzymatic cascade leads to the formation of chiral γ-butyrolactones in high yields (up to 90%) and with excellent enantioselectivity (98-99% ee). acs.orgresearchgate.net The starting ethyl 4-oxo-pent-2-enoates are readily accessible, making this a practical and scalable method. acs.orgresearchgate.net

Building Block for Complex Polycycles (e.g., Daphnenoid A, Artatrovirenols)

The construction of complex, caged polycyclic natural products presents a significant challenge in organic synthesis. This compound has been utilized as a building block in synthetic approaches toward intricate sesquiterpenoids like Daphnenoid A and Artatrovirenols A and B. nih.govacs.orgnih.gov These natural products feature a complex tetracyclo[5.3.1.1.0]dodecane framework. nih.gov

Synthetic strategies often involve bioinspired intramolecular [4+2] cycloaddition reactions to construct the caged tetracyclic core. nih.govnih.gov While direct use of a C-15 methyl-bearing enone proved challenging, the exploration of related enone-esters highlights the importance of electronic activation of the dienophile for successful cycloaddition. acs.org The development of routes to advanced intermediates for these molecules underscores the ongoing efforts to utilize building blocks like this compound in the assembly of these architecturally complex natural products. acs.org

Synthesis of Alkaloid Derivatives (e.g., Murrayanine, Minfiensine)

While direct evidence for the use of this compound in the synthesis of Murrayanine and Minfiensine is not explicitly detailed in the provided search results, its utility in constructing heterocyclic systems suggests its potential as a precursor for various alkaloid derivatives. smolecule.com The reactivity of its α,β-unsaturated carbonyl system allows for Michael additions and aldol (B89426) condensations, which are key reactions in the formation of the nitrogen-containing heterocyclic cores characteristic of alkaloids. smolecule.com

Intermediate in the Synthesis of Pharmaceutical Precursors and Analogs

The versatility of this compound extends to the synthesis of precursors for pharmaceuticals and their analogs. smolecule.com Its ability to introduce specific structural motifs is valuable in medicinal chemistry for the development of new therapeutic agents. smolecule.comsmolecule.com

Precursors for Fragrance Molecules (e.g., Jessemal)

The fragrance industry relies on the synthesis of specific stereoisomers of odorant molecules to achieve desired scents. This compound derivatives are key intermediates in the chemoenzymatic synthesis of fragrances like Jessemal. acs.orgresearchgate.net The synthesis of the most pleasant enantiomer of Jessemal involves a crucial one-pot, multienzymatic stereoselective reduction of an α-chloro cycloenone. acs.org This process utilizes an ene-reductase and an alcohol dehydrogenase to produce a key chlorohydrin intermediate with high stereoselectivity. acs.org The subsequent regioselective ring-opening of an epoxide derived from this intermediate allows for the introduction of the final structural elements of the fragrance molecule. acs.org

ApplicationKey Reaction TypeTarget Molecule ClassRef.
Steroid SynthesisDiels-Alder CycloadditionSteroids researchgate.netresearchgate.net
Gamma-Butyrolactone SynthesisEnzymatic Cascade (Reduction)Lactones acs.orgresearchgate.net
Complex Polycycle SynthesisIntramolecular CycloadditionSesquiterpenoids nih.govacs.orgnih.gov
Fragrance SynthesisEnzymatic ReductionFragrances (e.g., Jessemal) acs.orgresearchgate.net

Synthesis of Compounds with Therapeutic Potential (e.g., Rotigotine, Robalzotan, Ebalzotan)

The structural framework of this compound and its analogues, specifically α,β-unsaturated ketones and aldehydes, serves as a critical starting point for the stereoselective synthesis of precursors to significant pharmaceutical agents. researchgate.net Through multi-enzymatic cascade reactions, these versatile building blocks are transformed into key intermediates for drugs such as Rotigotine, Robalzotan, and Ebalzotan. researchgate.net

The core of this synthetic strategy involves a highly selective, enzyme-catalyzed reduction of the carbon-carbon double bond, followed by the reduction of the ketone group. researchgate.netresearchgate.net This process typically employs an ene-reductase, such as one from the Old Yellow Enzyme (OYE) family, for the initial 1,4-reduction, and an alcohol dehydrogenase (ADH) for the subsequent 1,2-reduction of the carbonyl. researchgate.netresearchgate.netacs.org The combination of these enzymes in a one-pot cascade minimizes the formation of unwanted byproducts and controls the stereochemistry of the resulting chiral centers. researchgate.net

For instance, bicyclic α,β-unsaturated ketones, which are structurally related to the application of this compound's reactive template, are converted into saturated secondary alcohols with high yields (83–96%) and excellent optical purity (91–99% enantiomeric excess). researchgate.net These alcohol intermediates are then further elaborated to produce primary or secondary amines that form the core structures of the target pharmaceuticals. researchgate.net Specifically, a secondary amine derived through this chemoenzymatic route serves as a key motif for Rotigotine, a dopamine (B1211576) agonist used in the management of Parkinson's disease and restless legs syndrome. researchgate.netrsc.orggoogle.com Similarly, this methodology provides access to the essential amine precursors for Robalzotan and Ebalzotan, which have been investigated for their potential in treating anxiety and depression. researchgate.net

Table 1: Therapeutic Compounds and Their Precursors Synthesized via Enzymatic Reduction

Target CompoundTherapeutic AreaKey Synthetic StrategyPrecursor TypeReported Yield/Purity
RotigotineParkinson's Disease, RLSMultienzymatic cascade reductionBicyclic secondary aminesHigh isolated yields (83-96%) and optical purities (91-99% ee) for precursors. researchgate.net
RobalzotanAnxiety/Depression (Investigational)Multienzymatic cascade reductionBicyclic primary/secondary aminesHigh isolated yields and optical purities reported for key intermediates. researchgate.net
EbalzotanAnxiety/Depression (Investigational)Multienzymatic cascade reductionBicyclic primary/secondary aminesHigh isolated yields and optical purities reported for key intermediates. researchgate.net

Utility in the Construction of Diverse Heterocyclic Compounds

The rich functionality of this compound, characterized by its α,β-unsaturated ketone system and ester group, makes it an exceptionally useful intermediate in the synthesis of various heterocyclic structures. smolecule.com

Preparation of Pyridazinone Derivatives

The γ-ketoester moiety, which is the saturated analogue of this compound, is a cornerstone for the construction of pyridazinone rings. The synthesis typically involves the reaction of a γ-ketoester, such as ethyl 2-(3-1H-indole)-4-oxo-pentanoate, with hydrazine (B178648) hydrate. rsc.org This reaction proceeds via a condensation mechanism where hydrazine reacts with the two carbonyl groups of the ketoester (the ketone and the ester) to form the dihydropyridazinone cycle. rsc.org This method allows for the creation of complex pyridazinone derivatives, including those substituted with other heterocyclic systems like indoles, which are of interest in medicinal chemistry for their potential as PDE4 inhibitors or other biological activities. rsc.orggoogle.com

Table 2: Synthesis of a Pyridazinone Derivative

Starting Material TypeKey ReagentHeterocyclic ProductSignificance
Indole-substituted γ-ketoesterHydrazine Hydrate4-(1H-Indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-oneCore structure for potential PDE4 inhibitors. rsc.org

Synthesis of Indole (B1671886) Derivatives

While not a direct precursor to the indole ring itself, the ketoester framework of this compound is instrumental in synthesizing more complex molecules that incorporate an indole moiety. As demonstrated in the synthesis of pyridazinones, γ-ketoesters derived from the reduction of this class of compounds can be functionalized with indole groups prior to cyclization. rsc.org For example, the synthesis of 4-(1H-Indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one starts from an indole-substituted keto-pentanoate, showcasing how the ketoester acts as a scaffold to link different heterocyclic systems together. rsc.org This approach enables the fusion and elaboration of indole-based structures, leading to novel compounds with potential applications in antimicrobial or other therapeutic fields. nih.govnih.gov

Formation of 2-Pyrones

The β-ketoester functionality, closely related to the structure of this compound, is a key building block for synthesizing 2-pyrones (also known as α-pyrones). ucla.edubeilstein-journals.org One established method involves the cyclocondensation of a β-keto ester, such as methyl 3-oxopentanoate, with a propiolate ester. ucla.edu This reaction builds the pyrone ring, which can be further functionalized. For example, a 4-(arylmethyl)coumalate (a type of 2-pyrone) was prepared via the cyclocondensation of methyl (arylmethyl)propiolate with methyl 3-oxopentanoate. ucla.edu This coumalate intermediate was then utilized in subsequent cycloaddition reactions to construct complex polycyclic systems, demonstrating the utility of the pyrone ring as a reactive diene. ucla.edu Other synthetic strategies for 2-pyrones also rely on the inherent reactivity of similar pentenoate structures, using methods like palladium-catalyzed carbonylative cross-coupling or iodolactonization to achieve the desired heterocyclic core. mdpi.comresearchgate.net

Scaffold for Complex Molecular Architectures

This compound is a prime example of a versatile molecular scaffold due to its combination of reactive functional groups. smolecule.com The conjugated enone system, consisting of an α,β-unsaturated double bond and a ketone, provides two electrophilic sites susceptible to nucleophilic attack, namely through Michael addition (1,4-addition) and direct carbonyl addition (1,2-addition). smolecule.com This dual reactivity allows for controlled, stepwise additions to build molecular complexity.

This compound serves as an intermediate in the synthesis of more elaborate molecules, including various heterocyclic compounds that are pivotal in pharmaceutical research. smolecule.com Its framework is particularly valuable in cycloaddition reactions. For instance, pyrones derived from related β-ketoesters can participate in [4+2] cycloadditions (Diels-Alder reactions), acting as the diene component to form bicyclic lactones. ucla.edu These lactones are precursors to densely functionalized cyclic and polycyclic systems, such as those found in the core structure of aklavinone, an aglycon of certain antitumor antibiotics. ucla.edu The ability to construct multiple rings and stereocenters starting from this relatively simple acyclic precursor highlights its role as a foundational scaffold in the synthesis of complex natural products and their analogues. core.ac.uk

Q & A

Synthesis and Reaction Optimization

Basic: What synthetic routes are effective for Methyl 3-methyl-4-oxopent-2-enoate, and how do reaction conditions influence yield? Methodological Answer: Claisen condensation or Michael addition under anhydrous conditions (e.g., THF or dichloromethane) are common routes. Temperature control (0–5°C for enolate stabilization) and catalysts like LDA (lithium diisopropylamide) improve yields. For example, maintaining a pH >10 with NaOMe prevents premature hydrolysis of the ester group .

Advanced: How can side reactions like keto-enol tautomerization be minimized during synthesis? Methodological Answer: Kinetic control via cryogenic conditions (-78°C) stabilizes intermediates. Isotopic labeling (¹³C NMR) tracks tautomer dynamics, while buffered conditions (pH 7–8) suppress enol formation. In-situ IR monitors reaction progress to optimize quenching times .

Structural Characterization

Basic: Which spectroscopic methods confirm the structure of this compound? Methodological Answer: ¹H NMR identifies α,β-unsaturation (δ 6.2–6.8 ppm for vinyl protons) and ester methyl (δ 3.7 ppm). IR confirms C=O stretches (1700–1750 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ at m/z 158.0943) .

Advanced: How is SHELX employed in resolving crystallographic disorder for this compound? Methodological Answer: SHELXD’s charge-flipping algorithm solves phase problems in low-symmetry space groups (e.g., P2₁/c). TWINABS corrects twinning artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions. Disorder in the α,β-unsaturated system is modeled using PART commands in SHELXL .

Mechanistic and Kinetic Studies

Basic: What explains the reactivity of the α,β-unsaturated ester in nucleophilic additions? Methodological Answer: The conjugated system enables 1,4-addition (Michael addition). Solvent polarity (e.g., DMF vs. ether) and nucleophile strength (e.g., Grignard vs. enolates) dictate regioselectivity. Kinetic studies using stopped-flow UV-Vis quantify activation barriers .

Advanced: How do isotopic tracers (²H/¹³C) elucidate reaction pathways? Methodological Answer: ¹³C-labeled oxo groups track carbonyl participation in intermediates via HSQC NMR. Deuterium exchange at β-positions reveals enolate formation rates. Isotope effects (kH/kD > 2) confirm rate-limiting proton transfer steps .

Biological Activity and Molecular Interactions

Basic: What assays evaluate the bioactivity of this compound? Methodological Answer: Enzyme inhibition (e.g., acetylcholinesterase via Ellman’s assay) and cytotoxicity (MTT on HeLa cells) are preliminary screens. IC₅₀ values derived from dose-response curves guide SAR studies .

Advanced: How do docking simulations predict binding modes with target proteins? Methodological Answer: AutoDock Vina scores hydrogen bonds between the oxo group and catalytic residues (e.g., His440 in hydrolases). Molecular dynamics (MD) simulations (50 ns, AMBER) validate binding stability. Free-energy perturbation (FEP) calculates ΔΔG for substituent effects .

Data Reproducibility and Contradictions

Basic: How can variability in synthetic yields be reduced? Methodological Answer: Strict anhydrous protocols (molecular sieves, Schlenk lines) and standardized workups (e.g., flash chromatography vs. recrystallization) improve reproducibility. Purity is confirmed via HPLC (≥95% area) .

Advanced: How to resolve conflicting bioactivity data across studies? Methodological Answer: Meta-analysis accounts for assay variables (cell passage number, serum concentration). Orthogonal methods (e.g., SPR vs. fluorescence polarization) validate binding. Batch-to-batch purity is cross-checked via LC-MS .

Crystallography and Supramolecular Analysis

Basic: How do hydrogen bonds influence crystal packing? Methodological Answer: Graph set analysis (Etter’s notation) identifies R₂²(8) motifs from O–H···O bonds between oxo and ester groups. π-π stacking (3.5–4.0 Å) between unsaturated systems stabilizes layered structures .

Advanced: What advanced techniques resolve thermal motion in crystallography? Methodological Answer: High-pressure data collection (1 GPa) reduces thermal parameters. Invariom refinement (XD2015) models electron density for disordered regions. Multi-conformer models in SHELXL refine occupancy ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.